2-mercaptopyrimidine-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-mercaptopyrimidine-4,6-diol is an organosulfur compound with the molecular formula C4H4N2O2S. It is a derivative of pyrimidine, characterized by the presence of hydroxyl groups at the 4 and 6 positions and a mercapto group at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-mercaptopyrimidine-4,6-diol can be synthesized through the reaction of diethyl malonate with thiourea in the presence of sodium methoxide in methanol. The reaction mixture is heated under reflux for 4-5 hours, followed by the recovery of methanol under reduced pressure. The residue is then acidified with hydrochloric acid to a pH of 1-2, resulting in the precipitation of the product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-mercaptopyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically employed under basic conditions.
Major Products:
Oxidation: Formation of disulfides.
Substitution: Formation of alkylated or acylated derivatives of this compound.
Scientific Research Applications
2-mercaptopyrimidine-4,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various heterocyclic compounds and as a precursor for the preparation of pyrimidine derivatives.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of dyes and pigments, particularly azo dyes
Mechanism of Action
The mechanism of action of 2-mercaptopyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, its ability to form disulfides can influence redox processes within cells .
Comparison with Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Similar structure but with methyl groups instead of hydroxyl groups at the 4 and 6 positions.
2-Thiobarbituric Acid: Another pyrimidine derivative with a mercapto group at the 2 position but different substituents at other positions.
Uniqueness: 2-mercaptopyrimidine-4,6-diol is unique due to the presence of both hydroxyl and mercapto groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUQITWXBMZUGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5658-01-5 |
Source
|
Record name | NSC266155 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.